molecular formula C20H40O2 B14752267 Methyl 2-methylstearate CAS No. 2490-22-4

Methyl 2-methylstearate

Cat. No.: B14752267
CAS No.: 2490-22-4
M. Wt: 312.5 g/mol
InChI Key: OVWHQBWRKHEQPM-UHFFFAOYSA-N
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Description

Methyl 2-methylstearate is an organic compound with the molecular formula C20H40O2. It is a type of fatty acid methyl ester derived from 2-methylstearic acid. This compound is used in various industrial applications, including as a lubricant, surfactant, and in the production of biodegradable polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylstearate can be synthesized through the esterification of 2-methylstearic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylstearate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces primary or secondary alcohols.

    Substitution: Produces esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methylstearate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

    Biology: Studied for its role in lipid metabolism and as a model compound in lipidomics.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of biodegradable polymers and as a lubricant in various mechanical applications.

Mechanism of Action

The mechanism of action of methyl 2-methylstearate involves its interaction with lipid membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be metabolized by enzymes such as esterases, leading to the release of 2-methylstearic acid and methanol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl stearate: Similar in structure but lacks the methyl group at the 2-position.

    Methyl oleate: Contains a double bond in the fatty acid chain.

    Methyl palmitate: Has a shorter carbon chain compared to methyl 2-methylstearate.

Uniqueness

This compound is unique due to the presence of the methyl group at the 2-position, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. This structural difference can also affect its interaction with biological systems and its suitability for specific applications.

Properties

CAS No.

2490-22-4

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 2-methyloctadecanoate

InChI

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20(21)22-3/h19H,4-18H2,1-3H3

InChI Key

OVWHQBWRKHEQPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)C(=O)OC

Origin of Product

United States

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